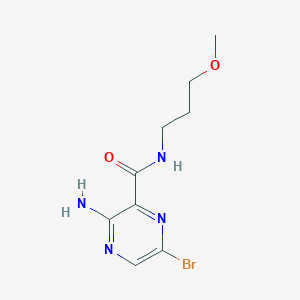
Phenothiazine, 10-((N-butyl-2-piperidyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenothiazine, 10-((N-butyl-2-piperidyl)methyl)- is a derivative of phenothiazine, a well-known S, N heterocyclic compound. Phenothiazine and its derivatives have been extensively studied due to their unique chemical and physical properties, which make them valuable in various fields such as medicine, chemistry, and industry .
Preparation Methods
The synthesis of phenothiazine derivatives typically involves the chemical modification of the phenothiazine core. Common synthetic routes include N-substitution, oxidation, formylation, and electrophilic substitutions (halogenation) followed by coupling reactions . Industrial production methods often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Phenothiazine, 10-((N-butyl-2-piperidyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction often involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions, such as halogenation, are common. Reagents like chlorine or bromine are typically used.
Coupling Reactions: These reactions often involve the use of catalysts such as palladium or copper.
Scientific Research Applications
Phenothiazine derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenothiazine derivatives involves their interaction with various molecular targets and pathways. For example, some derivatives act as central adrenergic blockers by antagonizing alpha-adrenergic receptors and dopamine receptors . This interaction can lead to various pharmacological effects, such as sedation and antipsychotic activity .
Comparison with Similar Compounds
Phenothiazine, 10-((N-butyl-2-piperidyl)methyl)- can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Used as an antipsychotic drug.
Promethazine: Used as an antihistamine.
Thioridazine: Another antipsychotic drug with similar chemical structure
These compounds share similar chemical structures but differ in their specific functional groups, leading to variations in their pharmacological effects and applications .
Properties
CAS No. |
63833-96-5 |
|---|---|
Molecular Formula |
C22H28N2S |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
10-[(1-butylpiperidin-2-yl)methyl]phenothiazine |
InChI |
InChI=1S/C22H28N2S/c1-2-3-15-23-16-9-8-10-18(23)17-24-19-11-4-6-13-21(19)25-22-14-7-5-12-20(22)24/h4-7,11-14,18H,2-3,8-10,15-17H2,1H3 |
InChI Key |
LCAAEPGBRICJHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCCC1CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


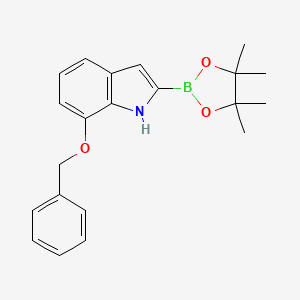
![(2S)-2-[amino(naphthalen-1-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13938448.png)
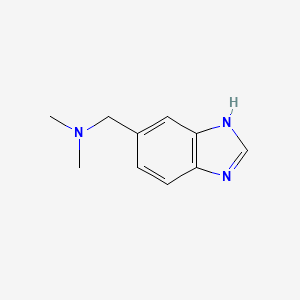
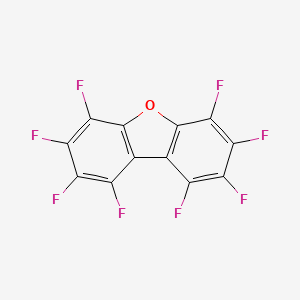
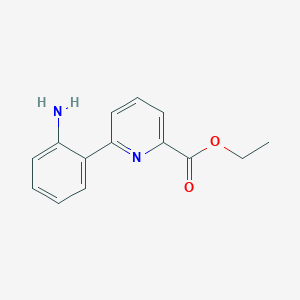
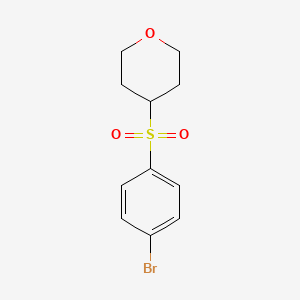
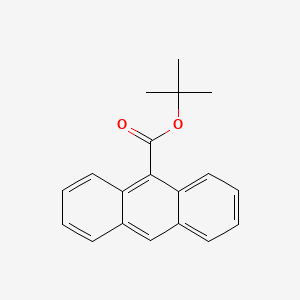
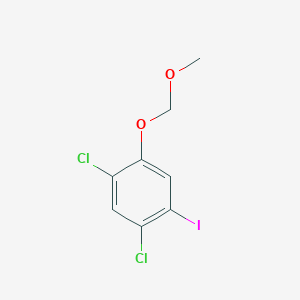
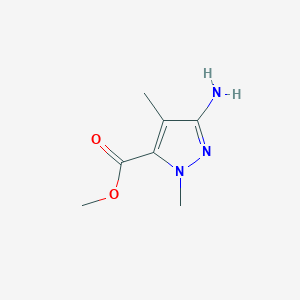
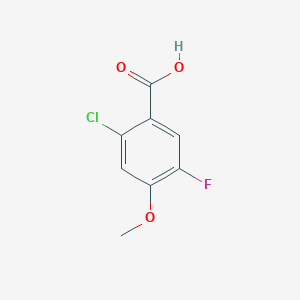
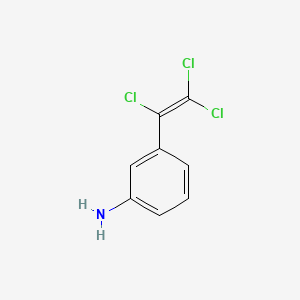
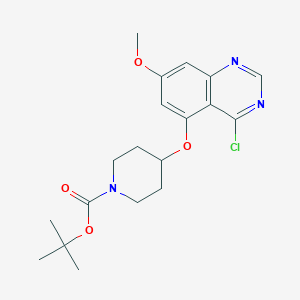
![Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester)](/img/structure/B13938510.png)
